molecular formula C19H23N3O4S B2730948 N-methyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide CAS No. 1251631-01-2

N-methyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide

Cat. No.: B2730948
CAS No.: 1251631-01-2
M. Wt: 389.47
InChI Key: CUNAJJCSIPUHNE-UHFFFAOYSA-N
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Description

N-methyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a biochemical compound used primarily in proteomics research. This compound is known for its unique structure, which includes a piperidinylsulfonyl group attached to a pyridinyl ring, making it a valuable tool in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pyridinyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidinylsulfonyl group: This step usually involves sulfonylation reactions using reagents like sulfonyl chlorides.

    N-methylation: This step involves the methylation of the nitrogen atom using methylating agents such as methyl iodide.

    Acetylation: The final step involves the acetylation of the compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines .

Scientific Research Applications

N-methyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. This interaction is mediated through the sulfonyl and pyridinyl groups, which facilitate binding to the active sites of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique binding properties and reactivity. This makes it particularly useful in proteomics research and other scientific applications .

Properties

IUPAC Name

N-methyl-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-20(16-8-4-2-5-9-16)19(24)15-21-14-17(10-11-18(21)23)27(25,26)22-12-6-3-7-13-22/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNAJJCSIPUHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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